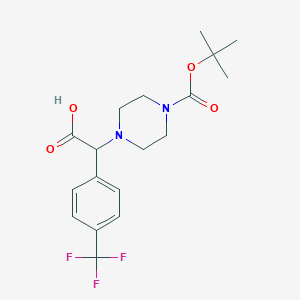
2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in the pharmaceutical industry and are known for their presence in several FDA-approved drugs. The specific structure of this compound includes a tert-butoxycarbonyl (Boc) protective group on one of the nitrogen atoms of the piperazine ring and a 4-trifluoromethylphenyl group attached to the acetic acid moiety.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various substituents onto the piperazine ring. For instance, the synthesis of 3-substituted piperazine-2-acetic acid esters involves a six-step process starting from chiral amino acids, which can be transformed into monoprotected chiral 2,3-disubstituted piperazines . These intermediates can then be further functionalized, potentially leading to the synthesis of compounds similar to 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to create a diverse array of compounds. The Boc group is a common protecting group used in peptide synthesis, which can be stable under certain conditions, as seen in the synthesis of novel piperazine derivatives . The trifluoromethylphenyl group is a significant moiety that can influence the biological activity and physical properties of the compound due to its electron-withdrawing nature.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including dehydrative condensation with carboxylic acids and amines, facilitated by catalysts such as 2,4-bis(trifluoromethyl)phenylboronic acid . This type of reaction is crucial in the formation of amide bonds, which are prevalent in bioactive molecules and drugs. Additionally, the Boc group can be introduced onto piperazine through reactions with N-Boc-oxaziridines, which is an efficient method for preparing N-protected piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives like 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid are influenced by the substituents attached to the piperazine ring. The Boc group provides steric bulk and protection for the nitrogen atom, which can be removed under acidic conditions. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its metabolic stability and reactivity. The overall properties of such compounds are essential for their potential application in drug discovery and development.
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine and its derivatives play a significant role in drug development due to their presence in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory medications. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, highlighting the versatility of piperazine as a building block in drug discovery (Rathi et al., 2016).
Acetic Acid in Industrial Applications
Acetic acid's role extends beyond its well-known use as a vinegar constituent to applications in wastewater treatment, where it serves as a disinfectant. It is valued for its effectiveness against a broad spectrum of microbial contaminants without leaving toxic or mutagenic residuals. This aspect underlines the potential for acetic acid derivatives, including those with modified structures, to be utilized in environmental management and industrial processes (Kitis, 2004).
Pharmacological and Biomedical Research
The pharmacological properties of piperazine derivatives, including their interactions with D2-like receptors, are a subject of ongoing research. These compounds have been investigated for their potential in treating various conditions, emphasizing the importance of understanding the role of common pharmacophoric groups in enhancing the potency and selectivity of these agents (Sikazwe et al., 2009).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine-based molecules have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This indicates the potential of piperazine derivatives, through rational design and structure-activity relationship studies, to contribute to the development of novel anti-mycobacterial agents (Girase et al., 2020).
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRDPCITYZSTPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376108 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid | |
CAS RN |
885274-28-2 |
Source


|
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[4-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

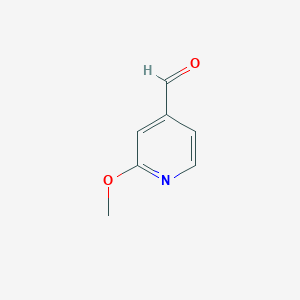
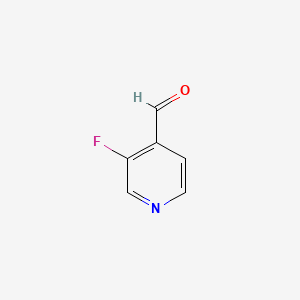
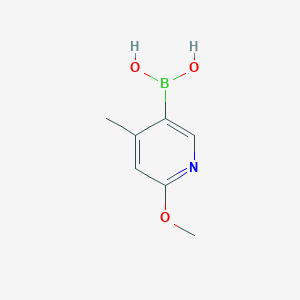
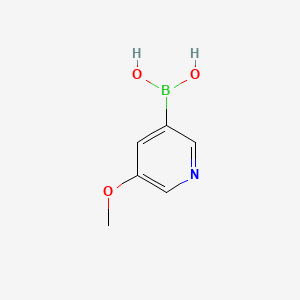
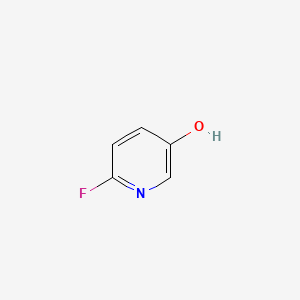
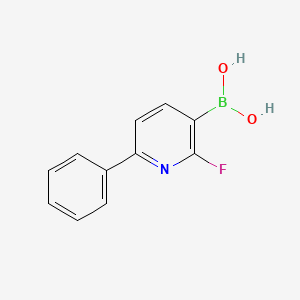

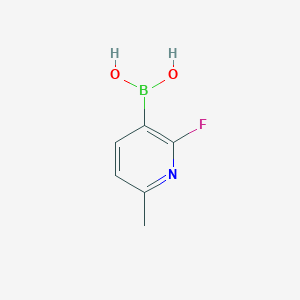
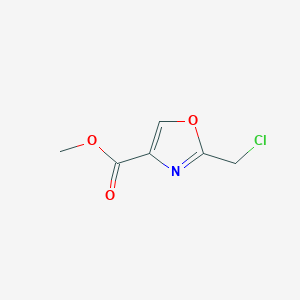
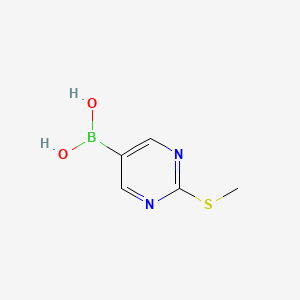
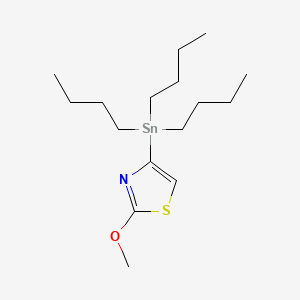
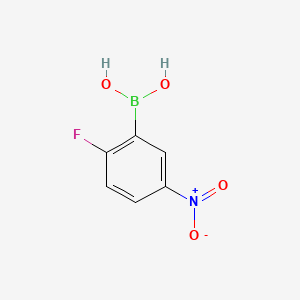

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)